molecular formula C24H40O6 B1261954 Muqubilone

Muqubilone

Cat. No. B1261954
M. Wt: 424.6 g/mol
InChI Key: UCWHHFGTUDDROG-DNKDVBPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Muqubilone is a sesterterpenoid isolated from Red Sea sponge Diacarnus erythraeanus and has been shown to exhibit anti-HSV-1 activity. It has a role as a metabolite and an anti-HSV-1 agent. It is a sesterterpenoid, a terpene ketone, an organic peroxide, a methyl ketone and a dioxo monocarboxylic acid.

Scientific Research Applications

Antimalarial, Antiviral, and Antitoxoplasmosis Activity

Muqubilone, a norsesterterpene acid, has shown significant potential in antimalarial, antiviral, and antitoxoplasmosis applications. Isolated from the Red Sea sponge Diacarnus erythraeanus, muqubilone exhibits in vitro antimalarial activity against Plasmodium falciparum and antiviral activity against herpes simplex type 1 (HSV-1). Additionally, it displays potent in vitro activity against Toxoplasma gondii, suggesting its utility in treating these infections (Sayed et al., 2001).

Peroxiterpene Inhibitors in Sleeping Sickness Treatment

Muqubilone has also been identified as a potential peroxiterpene inhibitor in the treatment of Trypanosoma brucei, the causative agent of African sleeping sickness. This discovery is significant in the search for new treatments against this neglected tropical disease (Rubio et al., 2009).

Nitric Oxide Production Inhibition

In the context of inflammation, muqubilone-related compounds have been found to inhibit nitric oxide production in activated murine macrophage cells. This suggests potential applications in anti-inflammatory therapies or as cancer chemopreventive agents (Cheenpracha et al., 2010).

properties

Product Name

Muqubilone

Molecular Formula

C24H40O6

Molecular Weight

424.6 g/mol

IUPAC Name

(2R)-2-[(3S,6S)-6-methyl-6-[(E)-4,8,8-trimethyl-7,12-dioxotridec-3-enyl]dioxan-3-yl]propanoic acid

InChI

InChI=1S/C24H40O6/c1-17(11-12-21(26)23(4,5)14-8-10-18(2)25)9-7-15-24(6)16-13-20(29-30-24)19(3)22(27)28/h9,19-20H,7-8,10-16H2,1-6H3,(H,27,28)/b17-9+/t19-,20+,24+/m1/s1

InChI Key

UCWHHFGTUDDROG-DNKDVBPTSA-N

Isomeric SMILES

C[C@H]([C@@H]1CC[C@](OO1)(C)CC/C=C(\C)/CCC(=O)C(C)(C)CCCC(=O)C)C(=O)O

Canonical SMILES

CC(C1CCC(OO1)(C)CCC=C(C)CCC(=O)C(C)(C)CCCC(=O)C)C(=O)O

synonyms

muqubilone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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